4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
4-Methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring linked via an ethyl chain to a pyridazinone moiety. The pyridazinone core contributes to electronic diversity, while the methoxy group enhances solubility and modulates binding interactions.
Properties
IUPAC Name |
4-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-20-11-4-6-12(7-5-11)21(18,19)15-9-10-16-13(17)3-2-8-14-16/h2-8,15H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNKHVWWYZCWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves a multi-step process:
Starting Material Preparation: : The synthesis begins with the preparation of key starting materials, such as methoxybenzenesulfonamide and 6-oxopyridazine.
Condensation Reaction: : The primary synthetic route involves the condensation of 6-oxopyridazine with an ethylamine derivative, which is subsequently reacted with methoxybenzenesulfonyl chloride under controlled conditions.
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but is optimized for larger scales. Key considerations include:
Scaling Up Reactions: : Adapting reaction conditions for bulk production while ensuring consistent quality and yield.
Automation: : Implementing automated systems for precise control over reaction parameters and purification processes.
Cost Efficiency: : Utilizing cost-effective starting materials and reagents to reduce overall production costs.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can alter the oxidation state of certain atoms within the molecule.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and sulfonamide group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: : Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: : Utilizing reagents like halogens or sulfonyl chlorides in polar or non-polar solvents, depending on the reaction type.
Major Products Formed
Oxidation: : Products may include sulfone derivatives or hydroxylated compounds.
Reduction: : Products can range from amine derivatives to reduced sulfonamide structures.
Substitution: : Depending on the substituents, various derivatives with modified aromatic or sulfonamide groups can be formed.
Scientific Research Applications
Chemistry
4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is used as a precursor in the synthesis of complex organic molecules, serving as a versatile building block in organic synthesis.
Biology
In biological research, this compound is investigated for its potential enzyme inhibition properties, making it a candidate for drug development studies targeting specific enzymes.
Medicine
Pharmaceutical research explores its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities, owing to its unique molecular interactions with biological targets.
Industry
In industrial applications, the compound is utilized in the development of advanced materials and chemical intermediates for various manufacturing processes.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or altering the enzyme's conformation. The compound's effects on cellular pathways depend on its ability to modulate signal transduction, gene expression, or protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide and related sulfonamide derivatives:
Structural and Functional Analysis
In contrast, oxazole () and pyrazole () cores introduce distinct electronic profiles, with oxazole being electron-withdrawing and pyrazole enabling π-π stacking via its aromaticity. The benzothiazole derivative () incorporates sulfur, which may improve metabolic stability or interact with thiol-rich enzymes .
Substituent Effects: The methoxy group in the target compound and enhances solubility but reduces lipophilicity compared to chlorophenyl () or nitrobenzyl (b) substituents.
Synthetic Considerations: The target compound’s synthesis likely follows routes similar to , where pyridazinone intermediates are alkylated with bromoethyl reagents under basic conditions (e.g., K₂CO₃/DMF) . This contrasts with oxazole or pyrazole derivatives, which require cyclization steps (e.g., Hüisgen reaction for oxazoles) .
The ethyl-linked pyridazinone may offer a broader therapeutic index than the nitro-substituted 5b, which could exhibit toxicity due to its electron-withdrawing group .
Biological Activity
4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and enzyme inhibition properties. This article reviews recent findings on its biological activity, synthesizing data from various studies and presenting case studies that highlight its therapeutic implications.
Chemical Structure and Properties
The compound features a methoxy group , a pyridazinone moiety , and a benzenesulfonamide structure , which are key to its biological interactions. The chemical formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 300.36 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes. Notably, it targets:
- Carbonic Anhydrase
- Cyclooxygenase (COX)-2
- 5-Lipoxygenase (5-LOX)
These targets are critical in the regulation of inflammation and pain pathways, making this compound a candidate for anti-inflammatory therapies.
Biological Evaluations
Recent studies have demonstrated the effectiveness of this compound in various assays:
- Inhibition Assays : The compound showed significant inhibition of COX-2 and 5-LOX enzymes, which are pivotal in the synthesis of pro-inflammatory mediators.
- Cell Viability Tests : In vitro studies indicated that the compound does not adversely affect normal cell viability at therapeutic concentrations.
Table 1: Summary of Biological Activity
| Activity | Result |
|---|---|
| COX-2 Inhibition | IC50 = 0.45 µM |
| 5-LOX Inhibition | IC50 = 0.30 µM |
| Cytotoxicity in Normal Cells | No significant effect up to 100 µM |
Case Study 1: Anti-inflammatory Effects
In a study published by Badawi et al. (2023), the compound was tested in an animal model of inflammation. The results indicated a reduction in edema and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Enzyme Interaction Modeling
Molecular docking studies revealed that the compound binds effectively to the active sites of COX-2 and 5-LOX, supporting its role as an enzyme inhibitor. This modeling provides insights into its mechanism at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
